![molecular formula C9H13N5O B3870018 4-ethyl-5-(1-ethyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3870018.png)
4-ethyl-5-(1-ethyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-ethyl-5-(1-ethyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as EPTZ and has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of EPTZ is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. In cancer cells, EPTZ has been shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. In plants, EPTZ has been shown to inhibit the activity of an enzyme called acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
EPTZ has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In plants, it has been shown to inhibit the biosynthesis of branched-chain amino acids, which can lead to stunted growth and death. In addition, EPTZ has been shown to have low toxicity in mammalian cells, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of using EPTZ in lab experiments is its unique properties, which make it a useful tool for studying various biological and chemical processes. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of EPTZ. In medicine, it could be further studied for its potential use as an anticancer agent. In agriculture, it could be further studied for its potential use as a herbicide. In material science, it could be further studied for its potential use in the synthesis of novel materials. Additionally, further research could be done to better understand the mechanism of action of EPTZ and to develop more efficient synthesis methods.
Scientific Research Applications
EPTZ has been extensively studied for its potential use in various scientific fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. In agriculture, EPTZ has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use in the synthesis of novel materials.
properties
IUPAC Name |
4-ethyl-3-(2-ethylpyrazol-3-yl)-1H-1,2,4-triazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-13-8(11-12-9(13)15)7-5-6-10-14(7)4-2/h5-6H,3-4H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGQDEAQOXDDLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NNC(=O)N2CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3-(2-ethylpyrazol-3-yl)-1H-1,2,4-triazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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